molecular formula C11H13Br2NOS B6143046 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide CAS No. 157833-17-5

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

Cat. No. B6143046
CAS RN: 157833-17-5
M. Wt: 367.10 g/mol
InChI Key: QEPMCTDPZMBELI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide (BMT) is a novel small molecule that has a wide range of applications in the scientific community. BMT is a derivative of thiazole and is used as a reagent in various laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 391.2 g/mol and a melting point of 151-152°C. BMT is soluble in methanol, ethanol, ethyl acetate, and chloroform, but insoluble in water.

Scientific Research Applications

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is widely used in scientific research, especially in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as heterocycles, polymers, and other small molecules. 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is also used in the synthesis of pharmaceuticals, such as antibiotics, antiviral agents, and anticancer drugs. Additionally, 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is used in the synthesis of materials for the electronics industry, such as semiconductors and nanomaterials.

Mechanism of Action

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a nucleophilic reagent, which means that it can react with other molecules to form a new product. In the case of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, the reagent reacts with an electrophilic substrate, such as an alkyl halide, to form a new product. The reaction involves a nucleophilic substitution of the halide with the nucleophilic 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide molecule. This reaction is known as a S N 2 reaction and is commonly used in organic synthesis.
Biochemical and Physiological Effects
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a small molecule and is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that it is used in the synthesis of various drugs and materials, which can have both positive and negative effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide in laboratory experiments is its low cost and availability. Additionally, 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a stable and non-toxic reagent, making it safe to use in the laboratory. However, it is important to note that 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide. One potential area of research is the development of new synthetic methods for the synthesis of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide. Additionally, further research could be done to explore the potential applications of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide in the pharmaceutical and electronics industries. Finally, research could be done to explore the potential for 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide to be used in the synthesis of other small molecules and materials.

Synthesis Methods

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide can be synthesized via a multi-step reaction starting from 4-methoxyphenol. The reaction involves a nucleophilic substitution reaction of 4-methoxyphenol with bromoacetyl bromide, followed by a reaction with thiourea in the presence of sodium bicarbonate to form the desired product. The reaction is carried out in a solvent such as ethanol or ethyl acetate at a temperature of 20-25°C. The product is then purified by recrystallization and dried.

properties

IUPAC Name

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS.BrH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,10H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPMCTDPZMBELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC(S2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

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